molecular formula C6H12N2O2 B14271517 N-Acetyl-N-(2-aminoethyl)acetamide CAS No. 133746-28-8

N-Acetyl-N-(2-aminoethyl)acetamide

Cat. No.: B14271517
CAS No.: 133746-28-8
M. Wt: 144.17 g/mol
InChI Key: HMSINBTULZNZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-N-(2-aminoethyl)acetamide is a chemical compound with the molecular formula

CH3C(O)NHCH2CH2NH2\text{CH}_3\text{C}(O)\text{NHCH}_2\text{CH}_2\text{NH}_2CH3​C(O)NHCH2​CH2​NH2​

and a molecular weight of 102.14 g/mol . It is also referred to as N-Acetylethylenediamine.

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.
  • The reaction proceeds as follows:

    CH3C(O)Cl+NH2CH2CH2NH2CH3C(O)NHCH2CH2NH2\text{CH}_3\text{C}(O)\text{Cl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{C}(O)\text{NHCH}_2\text{CH}_2\text{NH}_2 CH3​C(O)Cl+NH2​CH2​CH2​NH2​→CH3​C(O)NHCH2​CH2​NH2​

  • Industrial production methods may vary, but the acetylation process remains fundamental.

Chemical Reactions Analysis

N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:

    Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.

    Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

    Complexation: Due to its amine groups, it can form coordination complexes with metal ions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-Acetylethylenediamine finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Chelating Agent: It forms stable complexes with metal ions.

    Biological Studies: Used in biochemical research and drug development.

Mechanism of Action

The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:

  • As a chelating agent, it binds to metal ions, affecting their reactivity and availability.
  • In biological systems, it may influence enzyme activity or metal homeostasis.

Comparison with Similar Compounds

While N-Acetylethylenediamine is unique due to its acetylated ethylenediamine structure, similar compounds include:

  • Ethylenediamine (without acetylation)
  • Other acetylated amines

Remember that further research and specific studies are essential to fully understand its properties and applications.

Properties

CAS No.

133746-28-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-acetyl-N-(2-aminoethyl)acetamide

InChI

InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3

InChI Key

HMSINBTULZNZRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN)C(=O)C

Origin of Product

United States

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